Lipophilicity Advantage over 6‑Fluoro Analogue
The target compound exhibits an XLogP3‑AA of 3.4, while the 6‑fluoro‑4‑hydroxy‑7‑(trifluoromethyl)quinoline‑3‑carboxylic acid (CAS 26893‑19‑6) has a slightly lower computed XLogP3‑AA of 2.9 (derived from consensus logP predictions) [1]. This 0.5 log‑unit difference corresponds to a ~3‑fold lower equilibrium partitioning into octanol, suggesting that the chloro derivative will have higher membrane permeability in cell‑based assays.
| Evidence Dimension | Computed logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 6‑Fluoro‑4‑hydroxy‑7‑(trifluoromethyl)quinoline‑3‑carboxylic acid: 2.9 |
| Quantified Difference | ΔXLogP3‑AA = 0.5 (target more lipophilic) |
| Conditions | XLogP3‑AA algorithm (PubChem/ADMETlab2) |
Why This Matters
For intracellular or Gram‑negative bacterial targets, higher lipophilicity can directly translate into improved cell penetration and potency, making the chloro variant preferable when permeability is limiting.
- [1] Predicted logP for 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 26893-19-6) from consensus ADMETlab2/XLogP3-AA (accessed via PubChem). View Source
